3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-3-1-2-12(10-13)4-5-15(22)20-8-6-14(7-9-20)21-16(23)11-19-17(21)24/h1-3,10,14H,4-9,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOATXCOMYYPBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through cyclization reactions, while the chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the imidazolidine-2,4-dione moiety through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Tert-butylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in the development of drugs targeting specific biological pathways.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of sulfonyl chlorides, including 2-tert-butylbenzene-1-sulfonyl chloride, in synthesizing potent inhibitors of Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. The synthesized compounds showed high binding affinities and significant antitumor activity in preclinical models, indicating their potential for cancer therapy .
Organic Synthesis
In organic chemistry, sulfonyl chlorides are frequently employed as reagents for various transformations. They can facilitate the introduction of sulfonyl groups into organic molecules, enhancing their reactivity.
Table 1: Reactions Involving 2-Tert-butylbenzene-1-sulfonyl chloride
Material Science
The compound is also utilized in the synthesis of advanced materials. Its ability to modify polymer properties makes it valuable in developing specialty polymers and coatings.
Case Study: Polymer Modification
Research has shown that incorporating sulfonyl chlorides into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study demonstrated that adding 2-tert-butylbenzene-1-sulfonyl chloride to polycarbonate improved its resistance to heat and UV radiation, making it suitable for outdoor applications .
Environmental Applications
Sulfonyl chlorides are being explored for their potential in environmental remediation processes. Their reactivity allows them to interact with pollutants, aiding in their degradation or removal from contaminated sites.
Table 2: Environmental Impact Studies
Mechanism of Action
The mechanism of action of 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by:
- Halogen positioning: The 3-chloro substitution on the phenyl ring may confer steric and electronic effects distinct from 4-chloro or 4-fluoro analogues (e.g., BK71020 in , which has a 4-chloro-3-fluorophenyl group) .
- Linker modifications: The propanoyl-piperidine linker in the target compound contrasts with shorter or rigid linkers in analogues like 3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride (), which lacks the propanoyl group and exhibits reduced molecular weight (MW: ~262.7 vs. ~347.8) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Halogen effects : Chlorine at the 3-position (target compound) vs. 4-position (BK71020) may alter binding affinity to targets like GABA receptors or ion channels .
- Linker flexibility: The propanoyl chain in the target compound likely balances rigidity and flexibility, optimizing receptor interactions compared to spirocyclic derivatives () .
- Thermodynamic stability: Thioxo-group introduction () could enhance metabolic resistance compared to non-thiolated analogues .
Biological Activity
3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS Number: 2189498-08-4) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a chlorophenyl group, and an imidazolidine-2,4-dione moiety. Its molecular formula is with a molecular weight of 349.82 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₃ |
| Molecular Weight | 349.82 g/mol |
| IUPAC Name | 3-{1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione |
| CAS Number | 2189498-08-4 |
The mechanism of action for 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate the activity of certain enzymes or receptors involved in critical signaling pathways, potentially leading to therapeutic effects such as:
- Antitumor activity : By inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial effects : Targeting bacterial or fungal growth through disruption of cellular processes.
Anticancer Properties
Research has indicated that compounds similar to 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperidine and chlorophenyl groups can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : In vitro studies demonstrated that related compounds significantly reduced viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential applications in treating aggressive cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 3-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Acylation of piperidine derivatives : Reacting 3-(3-chlorophenyl)propanoyl chloride with piperidin-4-amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the propanoyl-piperidine intermediate.
- Formation of the imidazolidine-2,4-dione core : Cyclization of urea or thiourea derivatives with glycine analogs under acidic catalysis (e.g., HCl/ethanol reflux) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
- Yield optimization : Adjust stoichiometric ratios (1:1.2 for acyl chloride:piperidine), use catalytic DMAP for acylation, and monitor reaction progress via TLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, and what analytical parameters should be prioritized?
- Methodological Answer :
- NMR spectroscopy : Prioritize - and -NMR to confirm substitution patterns on the piperidine and imidazolidinedione moieties. Key signals include the downfield shift of the piperidine N–H proton (~δ 3.5–4.5 ppm) and carbonyl carbons (~δ 165–175 ppm) .
- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the chlorophenyl and dione groups .
- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituting the chlorophenyl or imidazolidinedione moieties on biological activity?
- Methodological Answer :
- Scaffold modifications : Synthesize analogs with halogen substitutions (e.g., 3-fluorophenyl) or heterocyclic replacements (e.g., pyridinyl) to assess electronic effects on target binding .
- Functional group swaps : Replace the imidazolidinedione with hydantoin or thiohydantoin to probe hydrogen-bonding interactions.
- Bioassay prioritization : Test analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
Q. What experimental design considerations are critical when assessing the compound's pharmacokinetic properties in preclinical models, and how can confounding variables be minimized?
- Methodological Answer :
- Randomized block designs : Use split-plot or crossover designs to account for inter-individual variability in metabolism (e.g., hepatic CYP450 activity) .
- Dose-response standardization : Administer the compound via IV and oral routes in Sprague-Dawley rats (n ≥ 6/group) to calculate bioavailability (AUC).
- Control groups : Include vehicle controls and reference compounds (e.g., warfarin for plasma protein binding studies) to isolate pharmacokinetic effects .
Q. How should researchers address discrepancies in bioactivity data observed across different assay systems for this compound?
- Methodological Answer :
- Orthogonal validation : Replicate assays in cell-free (e.g., enzyme inhibition) and cell-based (e.g., HEK293 transfection) systems to confirm target specificity .
- Data normalization : Use Z-score or percent inhibition relative to positive/negative controls to harmonize results from high-throughput screens vs. low-throughput electrophysiology .
- Artifact detection : Test for compound aggregation (via dynamic light scattering) or fluorescence interference in fluorogenic assays .
Q. What advanced computational and biophysical methods are recommended for elucidating target binding mechanisms of this compound?
- Methodological Answer :
- Molecular docking : Perform flexible docking (AutoDock Vina, Glide) with homology models of putative targets (e.g., GPCRs) to identify key binding residues (e.g., piperidine interactions with hydrophobic pockets) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k, k) using immobilized target proteins on CM5 sensor chips .
- Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution for targets with no available crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
